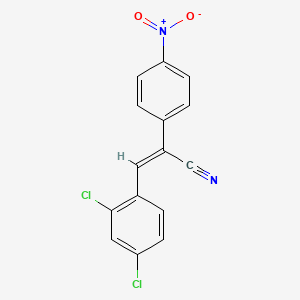
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, also known as INH or isoniazid, is a synthetic compound with a molecular formula of C13H14ClN3O2. It is widely used as an antibiotic for the treatment of tuberculosis, a bacterial infection that primarily affects the lungs. INH is a prodrug that is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This ultimately leads to the death of the bacteria.
作用机制
The mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Mycolic acids are essential components of the bacterial cell wall, and their inhibition leads to the death of the bacteria. N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide is activated by the enzyme catalase-peroxidase, which is present in the mycobacterium tuberculosis bacteria. Once activated, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide binds to the enzyme enoyl-acyl carrier protein reductase, which is involved in the synthesis of mycolic acids. This ultimately leads to the inhibition of mycolic acid synthesis and the death of the bacteria.
Biochemical and Physiological Effects:
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the biology of tuberculosis and other bacterial infections. In addition, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide is relatively inexpensive and widely available, which makes it accessible to researchers. However, there are also limitations to the use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in lab experiments. For example, its antibacterial activity is specific to mycobacterium tuberculosis, which limits its use in the study of other bacterial infections. Furthermore, its mechanism of action is complex and involves multiple enzymes and pathways, which can make it difficult to study in detail.
未来方向
There are several future directions for research on N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide. One area of interest is the development of new and more effective treatments for tuberculosis, which remains a major global health problem. Researchers are also investigating the potential use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in the treatment of other bacterial infections and certain types of cancer. In addition, there is ongoing research into the mechanism of action of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide, which could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, researchers are exploring the use of N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide in combination with other drugs, such as rifampicin and pyrazinamide, to improve the efficacy of tuberculosis treatment and reduce the risk of drug resistance.
合成方法
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide can be synthesized through a variety of methods, including the reaction of isonicotinic acid hydrazide with 5-chloro-2-methoxybenzoyl chloride, or the reaction of isonicotinic acid with 5-chloro-2-methoxybenzoyl isocyanate. These methods have been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been extensively studied for its antibacterial properties and its potential use in the treatment of tuberculosis. In addition, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has also been investigated for its potential use in the treatment of other bacterial infections, such as leprosy and atypical mycobacterial infections. Furthermore, N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide has been studied for its potential use in the treatment of certain types of cancer, such as ovarian cancer and lung cancer.
属性
IUPAC Name |
N'-(5-chloro-2-methoxybenzoyl)pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-12-3-2-10(15)8-11(12)14(20)18-17-13(19)9-4-6-16-7-5-9/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYYUNXPQCERLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)



![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)
![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)